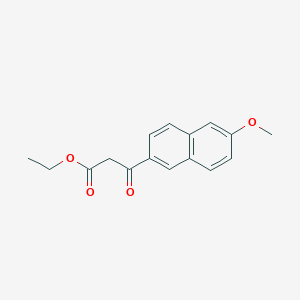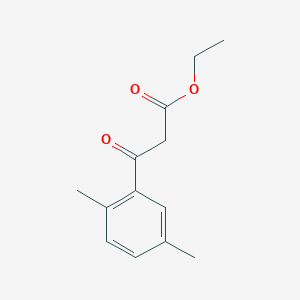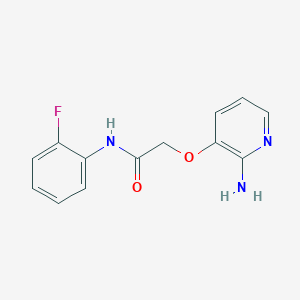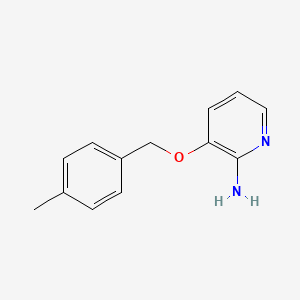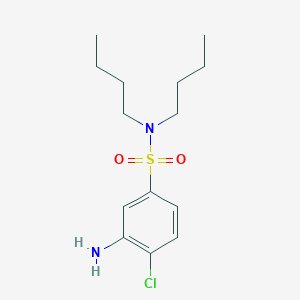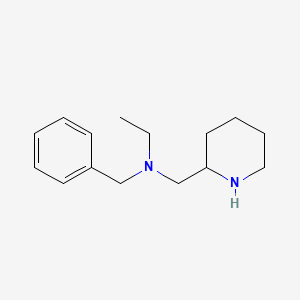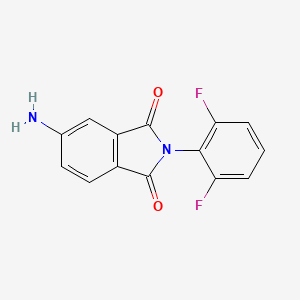
5-amino-2-(2,6-difluorophenyl)-2,3-dihydro-1H-isoindole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-2-(2,6-difluorophenyl)-2,3-dihydro-1H-isoindole-1,3-dione is a chemical compound with the molecular formula C14H8F2N2O2 and a molecular weight of 274.22 g/mol. This compound belongs to the class of isoindole derivatives and is characterized by its unique structural features, including the presence of a difluorophenyl group and an amino group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the following:
Condensation Reaction: One common method involves the condensation of 2,6-difluorobenzaldehyde with an appropriate amine under acidic conditions to form the intermediate, which is then cyclized to produce the desired compound.
Reduction and Cyclization: Another approach involves the reduction of a precursor compound followed by cyclization to form the isoindole ring structure.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale chemical reactors with controlled reaction conditions to ensure high yield and purity. The process involves the use of catalysts and specific reaction parameters to optimize the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 5-Amino-2-(2,6-difluorophenyl)-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to convert the compound into its reduced forms.
Substitution Reactions: Substitution reactions can be carried out at the amino group or the difluorophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction Products: Reduction can produce amines or alcohols.
Substitution Products: Substitution reactions can yield a variety of derivatives, including halogenated or alkylated compounds.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it a useful tool in drug discovery.
Medicine: 5-Amino-2-(2,6-difluorophenyl)-2,3-dihydro-1H-isoindole-1,3-dione has been investigated for its medicinal properties, including its potential use as an anti-inflammatory or anticancer agent. Its derivatives are being explored for their therapeutic effects.
Industry: In the chemical industry, this compound is used in the production of various pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in the synthesis of a wide range of products.
Mecanismo De Acción
The mechanism by which 5-Amino-2-(2,6-difluorophenyl)-2,3-dihydro-1H-isoindole-1,3-dione exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system .
Molecular Targets and Pathways:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby preventing their catalytic activity.
Receptor Binding: It can also bind to receptors, triggering or inhibiting signal transduction pathways.
Comparación Con Compuestos Similares
5-Amino-2-(4-methoxyphenyl)isoindoline-1,3-dione: This compound is similar in structure but has a methoxy group instead of a difluorophenyl group.
5-Amino-2-(1-phenylethyl)isoindoline-1,3-dione: This compound has an ethyl group attached to the phenyl ring.
5-Amino-2-isobutyl-1H-isoindole-1,3-dione: This compound features an isobutyl group in place of the difluorophenyl group.
Uniqueness: 5-Amino-2-(2,6-difluorophenyl)-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its difluorophenyl group, which imparts distinct chemical and biological properties compared to its analogs. The presence of fluorine atoms can significantly affect the compound's reactivity and binding affinity.
Propiedades
IUPAC Name |
5-amino-2-(2,6-difluorophenyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F2N2O2/c15-10-2-1-3-11(16)12(10)18-13(19)8-5-4-7(17)6-9(8)14(18)20/h1-6H,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYSFLKKSMMPIBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)N2C(=O)C3=C(C2=O)C=C(C=C3)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 3-amino-2-[(2-methylphenyl)methyl]propanoate](/img/structure/B7815932.png)
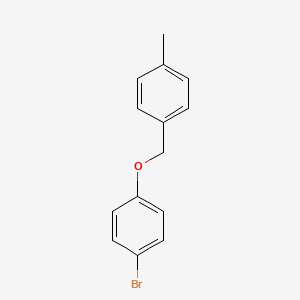
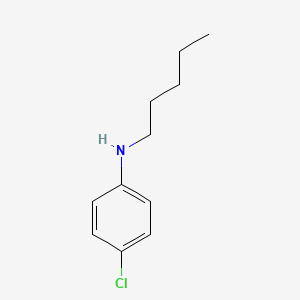
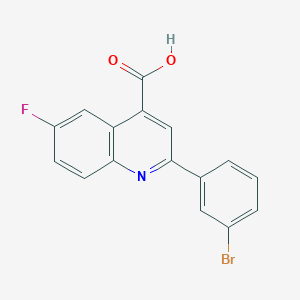
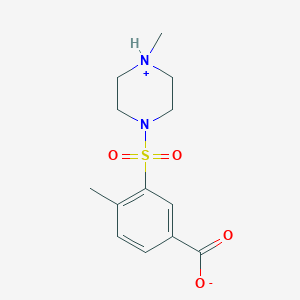
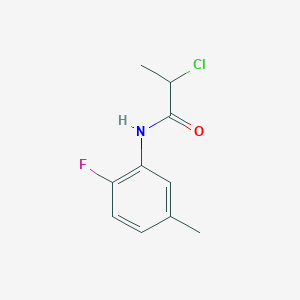
![2-[(3-Fluorophenyl)methylamino]pyridine-3-carbonitrile](/img/structure/B7815990.png)
![1-[4-(4-amino-2-fluorophenyl)-1-piperazinyl]Ethanone](/img/structure/B7815996.png)
